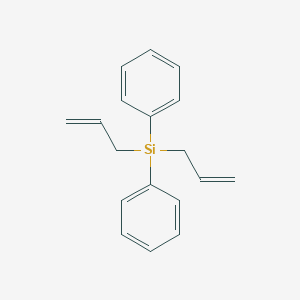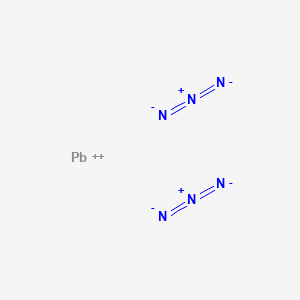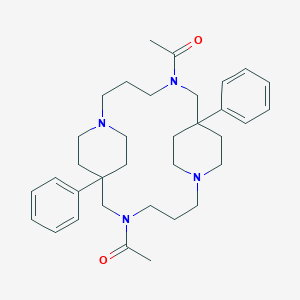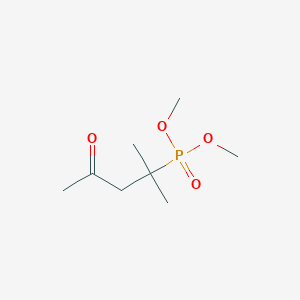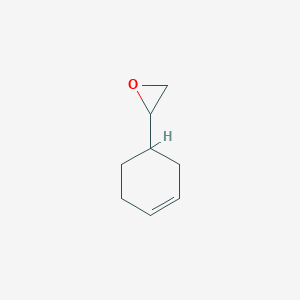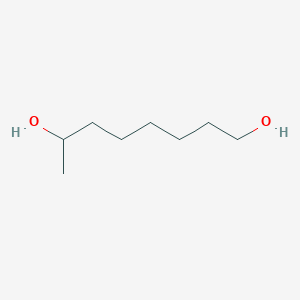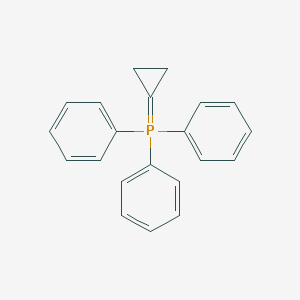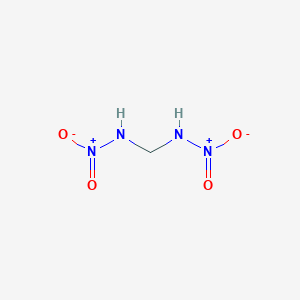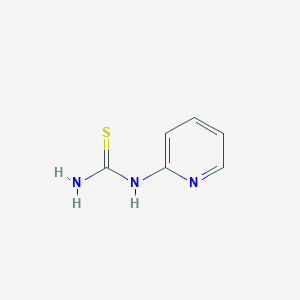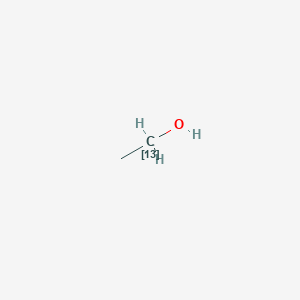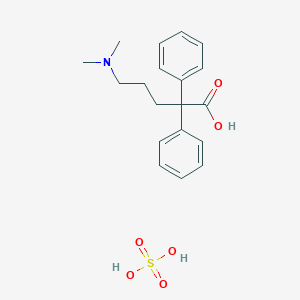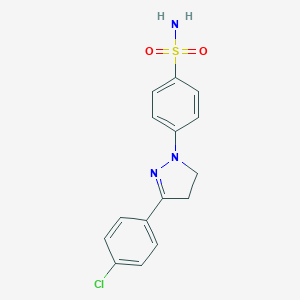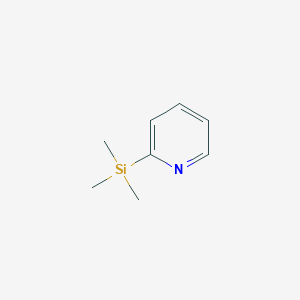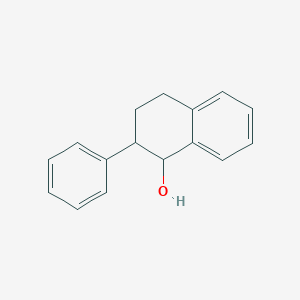
trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol, also known as (R)-1,2,3,4-tetrahydro-2-phenylnaphthalen-1-ol, is a chiral molecule that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of tetrahydronaphthalene and has a unique structure that makes it an interesting target for synthesis and research.
Mécanisme D'action
The mechanism of action of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various physiological processes.
One limitation of using trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol in lab experiments is that it is a chiral molecule, meaning that it exists in two enantiomeric forms. This can make it difficult to study the specific effects of each enantiomer, as they may exhibit different biological activities.
Orientations Futures
There are several future directions for research on trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol. One area of interest is the development of more efficient and selective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol and its potential applications in the treatment of various diseases.
Another area of interest is the development of novel derivatives of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol with improved biological activities. For example, modifications to the phenyl or naphthyl rings may lead to compounds with increased potency or selectivity for specific targets.
Overall, trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol is a promising compound with a range of potential applications in the field of medicinal chemistry. Further research is needed to fully understand its biological activities and to develop more efficient synthesis methods and novel derivatives.
Méthodes De Synthèse
The synthesis of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol can be achieved through several methods, including the reduction of 2-phenyl-1,2,3,4-tetrahydronaphthalene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the use of asymmetric catalysis, where a chiral catalyst is used to selectively produce the desired enantiomer of the compound.
Applications De Recherche Scientifique
Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Propriétés
Numéro CAS |
13405-97-5 |
|---|---|
Nom du produit |
trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol |
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
2-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-9,15-17H,10-11H2 |
Clé InChI |
OKDIYKQVCBYZIJ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1C3=CC=CC=C3)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C1C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



